

Application Notes and Protocols for Allyl Isovalerate as a Flavoring Agent

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Compound of Interest

Compound Name: **Allyl isovalerate**

Cat. No.: **B1212447**

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These application notes provide a comprehensive overview of **allyl isovalerate** for its use as a flavoring agent in food science research. This document includes its chemical properties, sensory profile, metabolic pathways, and detailed protocols for its analysis and evaluation.

Chemical and Physical Properties

Allyl isovalerate, also known as 2-propenyl 3-methylbutanoate, is a fatty acid ester recognized for its potent fruity aroma.^[1] It is a colorless to pale yellow liquid and has been utilized as a synthetic flavoring substance and fragrance ingredient since the 1950s.^{[1][2][3][4]} The U.S. Food and Drug Administration (FDA) lists it as a substance that may be safely used in food.^[3] ^[5]

Table 1: Chemical and Physical Properties of **Allyl Isovalerate**

Property	Value	Reference
Chemical Formula	<chem>C8H14O2</chem>	[1] [6]
Molecular Weight	142.20 g/mol	[1] [6] [7]
CAS Number	2835-39-4	[1] [6] [8]
FEMA Number	2045	[1] [5]
Appearance	Clear colorless to pale yellow liquid	[1] [7]
Boiling Point	152.3 °C (306.1 °F) at 729-760 mmHg	[1] [3] [7] [9]
Flash Point	103.5 - 142.0 °F (TCC)	[1] [7] [9]
Density	0.879 - 0.884 g/cm³ at 25 °C	[7] [9]
Refractive Index	1.413 - 1.418 at 20 °C	[1] [7]
Solubility	Insoluble in water	[9]

| Vapor Pressure | 1.95 mmHg at 25 °C |[\[7\]](#) |

Sensory Profile and Food Applications

Allyl isovalerate is characterized by a strong, sweet, and fruity aroma profile. Its taste is often described with nuances of apple, pineapple, and banana, making it a versatile agent for fruit-flavored food products.[\[7\]](#)[\[10\]](#)

Table 2: Sensory Descriptors for **Allyl Isovalerate**

Sensory Attribute	Descriptors	Reference
Odor	Sweet, fruity, pungent, banana, apple, pineapple, cherry, wine-like	[1] [7] [10]

| Taste | Sweet, fruity, apple, banana, pineapple, bubble gum-like |[\[1\]](#)[\[7\]](#)[\[10\]](#) |

It is approved for use as a flavoring agent in various food categories, including baked goods.[\[1\]](#) The Flavor and Extract Manufacturers Association (FEMA) has granted it Generally Recognized as Safe (GRAS) status.[\[3\]](#)[\[11\]](#)

Regulatory and Safety Information

Allyl isovalerate is regulated for use in food internationally. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an acceptable daily intake (ADI) and concluded it poses no safety concern at current intake levels when used as a flavoring agent.[\[1\]](#)

Table 3: Toxicological Data for **Allyl Isovalerate**

Parameter	Value	Species	Reference
Acceptable Daily Intake (ADI)	0 - 0.12 mg/kg body weight	Human	[1]
Oral LD ₅₀	560 mg/kg	Rat	

| Dermal LD₅₀ | 94 mg/kg | Rabbit | |

Metabolism and Biological Pathways

In vivo, allyl esters like **allyl isovalerate** are rapidly hydrolyzed by esterases primarily in the liver, pancreas, and intestinal mucosa.[\[3\]](#) This initial step yields allyl alcohol and isovaleric acid.[\[1\]](#)[\[2\]](#) Allyl alcohol is then further metabolized via two main pathways: oxidation to the highly reactive aldehyde, acrolein, or epoxidation to glycidol.[\[1\]](#)[\[2\]](#) Acrolein can be detoxified by conjugation with glutathione or oxidized to acrylic acid.[\[12\]](#) Isovaleric acid is converted to isovaleryl-CoA, a naturally occurring compound in humans.

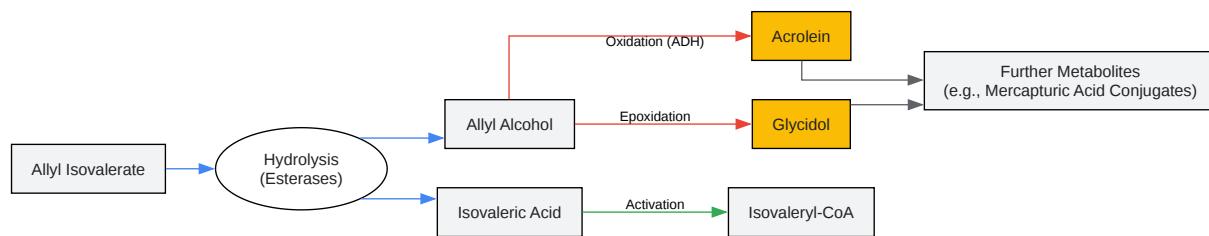
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Fig. 1: Metabolic pathway of **Allyl Isovalerate**.

Experimental Protocols

The following sections detail standardized protocols for the quantitative and sensory analysis of **allyl isovalerate** in a research setting.

This protocol outlines the quantification of **allyl isovalerate** in a liquid food matrix (e.g., soft drinks, yogurt) using GC-MS, a highly selective and sensitive analytical technique.[13][14]

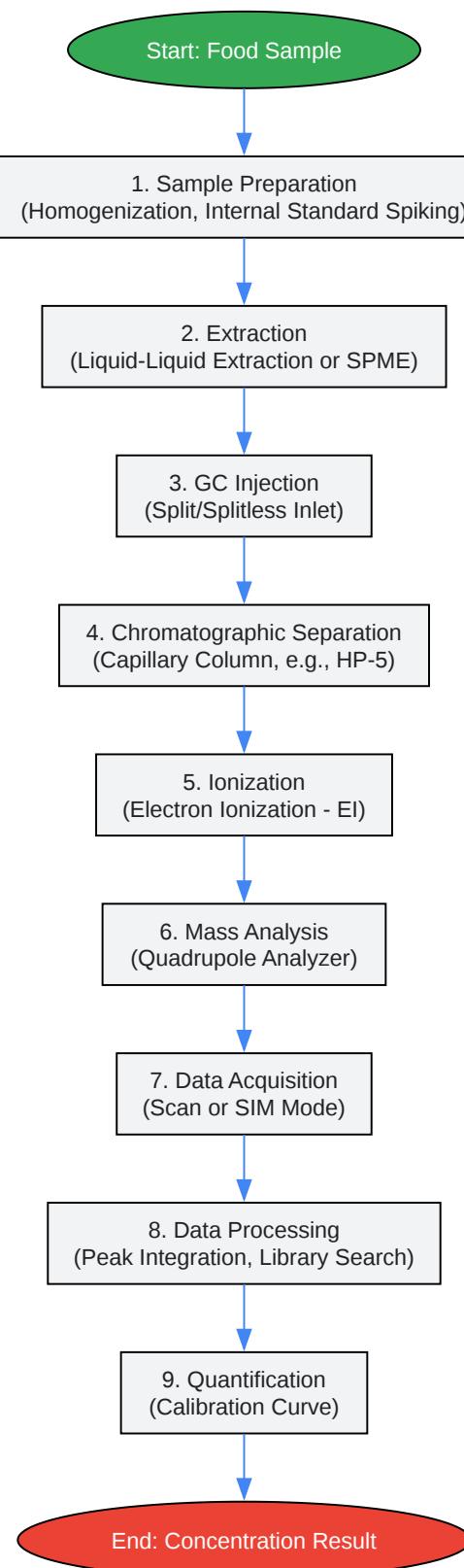
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Fig. 2: Workflow for GC-MS quantification.

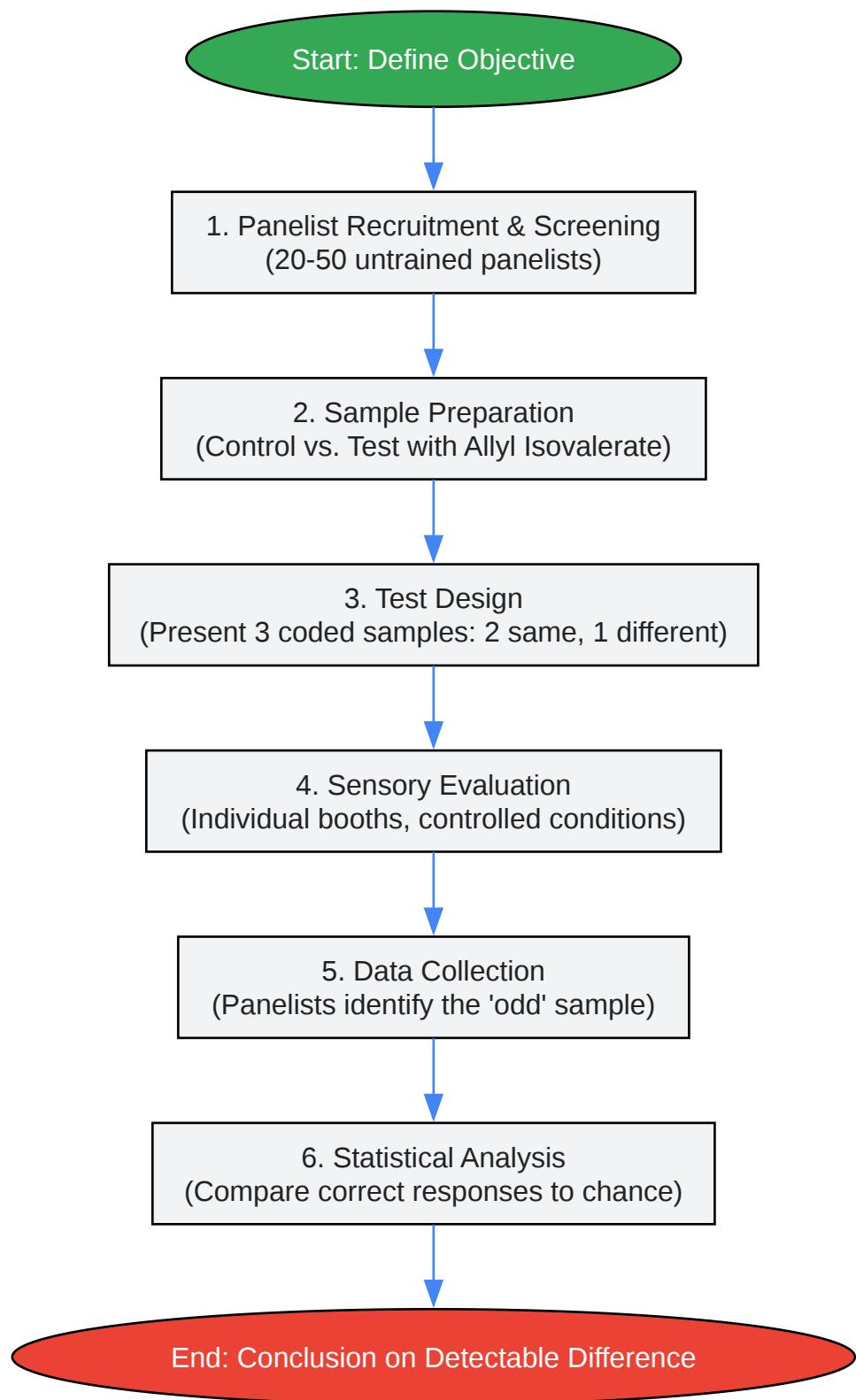
Methodology:

- Standard and Sample Preparation:
 - Prepare a stock solution of **allyl isovalerate** ($\geq 98\%$ purity) in ethanol.
 - Create a series of calibration standards by diluting the stock solution in the desired concentration range (e.g., 1-25 mg/L).
 - Select an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) and add it to all standards and samples at a fixed concentration.
 - For liquid samples like soft drinks, degas and use directly. For semi-solid samples like yogurt, homogenize a known weight of the sample with deionized water.[\[13\]](#)
- Extraction:
 - Liquid-Liquid Extraction (LLE): To 5 mL of the prepared sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether). Vortex vigorously for 2 minutes. Centrifuge to separate the layers and carefully collect the organic phase. Repeat the extraction twice. Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
 - Solid-Phase Microextraction (SPME): Place 5 g of the homogenized sample into a 20 mL headspace vial. Add NaCl to saturate the solution and improve the volatility of the analyte. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) with agitation.
- GC-MS Parameters:
 - Gas Chromatograph: Agilent 6850 or equivalent.[\[15\]](#)
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent nonpolar column.[\[15\]](#)
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Inlet: Splitless mode, 250°C. Inject 1 μ L of the extract (LLE) or desorb the SPME fiber.
- Oven Program: Initial temperature of 40°C, hold for 2 min. Ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min, hold for 5 min.
- Mass Spectrometer: Agilent 5975 or equivalent.[\[15\]](#)
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Scan mode (m/z 40-300) for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of **allyl isovalerate** (e.g., m/z 41, 57, 70, 85) and the internal standard.

- Data Analysis:
 - Identify the **allyl isovalerate** peak based on its retention time and mass spectrum, confirming against a standard and a reference library like NIST.[\[14\]](#)
 - Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
 - Calculate the concentration of **allyl isovalerate** in the sample using the regression equation from the calibration curve.

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[\[16\]](#) This protocol can be used to assess if the addition of **allyl isovalerate** to a food base is detectable.



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Fig. 3: Workflow for a Triangle Test sensory evaluation.

Methodology:

- Panelist Selection:
 - Recruit 20-50 panelists who are regular consumers of the product category being tested.
[\[17\]](#)
 - Ensure panelists have no allergies to the ingredients and have not consumed any strong-flavored food or drink for at least one hour prior to the test.
- Sample Preparation:
 - Prepare two batches of the food product (the "base" or "control").
 - To one batch, add a specific concentration of **allyl isovalerate** (the "test" sample). The concentration should be based on typical usage levels or experimental objectives.
 - Ensure both control and test samples are identical in appearance and temperature.
 - Portion the samples into identical containers, each labeled with a random three-digit code.
- Test Execution:
 - Conduct the evaluation in individual sensory booths under controlled lighting and ventilation to prevent distractions.
[\[17\]](#)
 - Present each panelist with a tray containing three samples: two are identical (either two controls or two tests) and one is different. The order of presentation should be randomized across panelists.
 - Provide panelists with instructions to taste the samples from left to right and to identify which of the three samples is different from the other two.
 - Provide water and unsalted crackers for palate cleansing between samples.
- Data Analysis:
 - Tabulate the number of panelists who correctly identified the "odd" sample.

- Use a statistical table for the triangle test (based on the binomial distribution) to determine if the number of correct identifications is statistically significant (e.g., at $p < 0.05$).
- If the result is significant, it can be concluded that a perceptible sensory difference exists between the control and the test sample containing **allyl isovalerate**.[\[17\]](#)

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